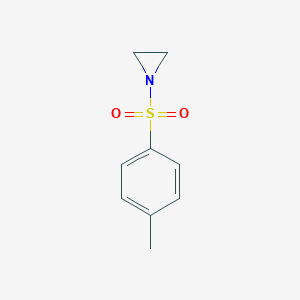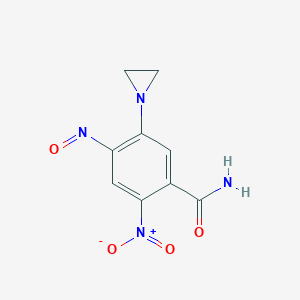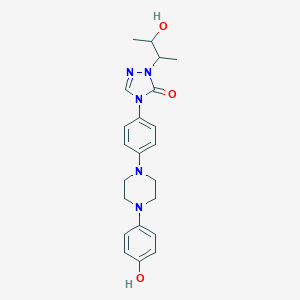
Bis(4-etinilfenil)acetileno
Descripción general
Descripción
Bis(4-ethynylphenyl)acetylene is an organic compound with the molecular formula C18H10 It is characterized by the presence of two ethynyl groups attached to phenyl rings, which are connected via an acetylene linkage
Aplicaciones Científicas De Investigación
Bis(4-ethynylphenyl)acetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of advanced materials with unique optoelectronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of high-performance polymers and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-ethynylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.
Industrial Production Methods: In industrial settings, the synthesis of bis(4-ethynylphenyl)acetylene may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of advanced catalyst systems and reaction conditions ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-ethynylphenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under appropriate conditions.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of bis(4-ethynylphenyl)acetylene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can form carbon-carbon bonds, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with a longer diacetylene bridge.
4,4’-Diethynyltolane: Another compound with ethynyl groups attached to phenyl rings, but with different connectivity.
Uniqueness: Bis(4-ethynylphenyl)acetylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of reactions and form complex structures makes it valuable in multiple scientific and industrial applications.
Propiedades
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVNHSGJOJLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478893 | |
| Record name | Bis(4-ethynylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153295-62-6 | |
| Record name | Bis(4-ethynylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B123458.png)






